molecular formula C9H10BrNO B1328926 2-bromo-N-methyl-N-phenylacetamide CAS No. 29182-97-6

2-bromo-N-methyl-N-phenylacetamide

Cat. No.: B1328926
CAS No.: 29182-97-6
M. Wt: 228.09 g/mol
InChI Key: YLDILLQKQASWBA-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-N-phenylacetamide is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It is a brominated derivative of N-methyl-N-phenylacetamide and is used in various chemical research and industrial applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-N-methyl-N-phenylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with enzymes involved in the metabolism of other organic compounds, potentially altering their activity and function . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to inhibition or activation of these biomolecules, resulting in changes in their activity and function . For instance, the compound may inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the site and undergoing the catalytic reaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of organic compounds. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it may inhibit enzymes responsible for the breakdown of certain metabolites, leading to an accumulation of these metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-methyl-N-phenylacetamide can be synthesized through the bromination of N-methyl-N-phenylacetamide. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (DCM) or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Formation of N-methyl-N-phenylacetamide derivatives with different substituents.

    Reduction: Formation of N-methyl-N-phenylacetamide.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2-Bromo-N-methyl-N-phenylacetamide is used in various scientific research applications, including:

    Medicinal chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic synthesis: As an intermediate in the preparation of more complex organic molecules.

    Biological studies: As a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industrial applications: As a precursor for the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-methyl-N-phenylacetamide is unique due to the presence of both the bromine atom and the N-methyl group, which confer distinct reactivity and chemical properties. The bromine atom makes it a versatile intermediate for nucleophilic substitution reactions, while the N-methyl group enhances its stability and solubility in organic solvents .

Properties

IUPAC Name

2-bromo-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDILLQKQASWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183441
Record name Acetanilide, 2-bromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29182-97-6
Record name 2-Bromo-N-methyl-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29182-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 2-bromo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029182976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2-bromo-N-methyl-
Source EPA DSSTox
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Record name 29182-97-6
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Synthesis routes and methods

Procedure details

To a mixture of N-methyl aniline (5 mL) and potassium carbonate (9.6 g) in 100 mL dichloromethane was added bromoacetyl bromide (8.1 mL) (exotherm). The mixture was stirred for 4.5h then water was added. The phases were separated and the organic layer was concentrated. The crude product was purified by silica gel chromatography eluting with 0-100% EtOAc/cyclohexane. The relevant fractions were combined and evaporated and the residue was taken up in dichloromethane and washed with water. The organic layer was stirred with another portion of water for a few minutes and then the layers were separated. Evaporation of the organic layer gave the sub-titled compound (10.2 g) as a straw coloured solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
4.5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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